molecular formula C21H22N4O3S B4867803 (5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4867803
M. Wt: 410.5 g/mol
InChI Key: WNMIVDFADWMKKZ-LFIBNONCSA-N
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Description

The compound “(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule that features a variety of functional groups, including an indole ring, a pyrrolidinone moiety, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the pyrrolidinone moiety via a nucleophilic substitution reaction.
  • Construction of the diazinane ring through a cyclization reaction.
  • Final assembly of the molecule through a series of condensation and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This may include:

  • Use of continuous flow reactors to improve reaction efficiency.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Development of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the diazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole ring could play a role in binding to biological targets, while the pyrrolidinone and diazinane moieties could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone moieties.

    Diazinane derivatives: Compounds with similar diazinane rings.

Uniqueness

The unique combination of the indole, pyrrolidinone, and diazinane moieties in “(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” sets it apart from other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-8-4-3-7-15(14)17)13-18(26)23-9-5-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3,(H,22,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMIVDFADWMKKZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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